molecular formula C6H10ClN3 B1430143 (5-Methylpyrimidin-2-yl)methanamine hydrochloride CAS No. 1346542-72-0

(5-Methylpyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B1430143
CAS No.: 1346542-72-0
M. Wt: 159.62 g/mol
InChI Key: ILVGZIDBMBUILI-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methylpyrimidin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylpyrimidin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGZIDBMBUILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of (5-Methylpyrimidin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of (5-Methylpyrimidin-2-yl)methanamine hydrochloride .

Chemical Identity & Structural Analysis[1]

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a functionalized pyrimidine building block used primarily as an intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. It is distinct from its common isomer, Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), which is a Vitamin B1 intermediate.

Nomenclature & Identifiers
ParameterDetails
IUPAC Name (5-Methylpyrimidin-2-yl)methanamine hydrochloride
Common Synonyms 2-(Aminomethyl)-5-methylpyrimidine HCl; 5-Methyl-2-pyrimidinemethanamine HCl
CAS Number 1346542-72-0
Molecular Formula

(Monohydrochloride)
Molecular Weight 159.62 g/mol
Free Base MW 123.16 g/mol
SMILES CC1=CN=C(CN)N=C1.Cl
Structural Logic & Ionization

The molecule consists of a pyrimidine ring substituted at the C5 position with a methyl group and at the C2 position with a primary aminomethyl group (


).
  • Basicity: The primary amine is the most basic site (Predicted pKa

    
     8.8–9.2). The pyrimidine ring nitrogens are weakly basic (pKa 
    
    
    
    1.0–1.5) due to electron deficiency in the aromatic ring.
  • Salt Formation: In the hydrochloride form, the protonation occurs exclusively at the primary amine nitrogen, forming a stable ammonium salt (

    
    ).
    

Ionization cluster_0 Chemical Structure & Protonation Node1 Free Base (Neutral) Node2 Monohydrochloride (Protonated at 1° Amine) Node1->Node2 + HCl (Stoichiometric) pH < 8.0 Node3 Dihydrochloride (Protonated at Ring N) Node2->Node3 + Excess HCl pH < 1.0 (Unstable solid)

Figure 1: Ionization equilibrium. The monohydrochloride is the standard stable commercial form.

Physicochemical Profile

Experimental data for this specific CAS is scarce in open literature. The following values are derived from structural analogues (2-aminomethylpyrimidines) and computational prediction models validated for heterocyclic amines.

Solid-State Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypical of amine hydrochloride salts.
Melting Point > 200°C (Decomposition)High lattice energy of salt form usually prevents melting below 200°C.
Hygroscopicity Moderate to HighAmine salts are prone to absorbing atmospheric moisture. Store under desiccant.
Crystallinity HighLikely forms defined crystal lattice; polymorph screening recommended during scale-up.
Solution Properties
  • Solubility (Water): High (> 50 mg/mL). The ionic nature of the ammonium chloride moiety confers excellent aqueous solubility.

  • Solubility (Organics):

    • DMSO/Methanol: Soluble.[1]

    • Dichloromethane/Ethyl Acetate: Insoluble (Salt form).

  • pKa (Predicted):

    • 
       (Ring N): ~1.3
      
    • 
       (Primary Amine): ~9.0
      
  • LogP (Octanol/Water): ~ -0.5 (Free base); Highly negative for the salt.

  • Stability: Stable in solid state if kept dry. In solution, the free base is susceptible to oxidation (N-oxide formation) over prolonged periods.

Synthetic Logic & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities during drug development.

Retrosynthetic Analysis

The most scalable route to 2-aminomethylpyrimidines involves the reduction of a nitrile precursor.

Synthesis Start 2-Chloro-5-methylpyrimidine Inter 5-Methylpyrimidine-2-carbonitrile Start->Inter Zn(CN)2, Pd cat. (Cyanation) Product (5-Methylpyrimidin-2-yl)methanamine HCl Inter->Product H2, Raney Ni or Pd/C HCl/MeOH (Reduction)

Figure 2: Primary synthetic pathway. Key impurities arise from incomplete reduction or hydrolysis.

Key Impurities
  • Hydrolysis Product: 5-Methylpyrimidine-2-carboxylic acid (from hydrolysis of the nitrile intermediate).

  • Dimer Formation: Secondary amine formation during hydrogenation (2 molecules condensing).

  • Starting Material: 2-Chloro-5-methylpyrimidine (potential genotoxin; must be controlled to ppm levels).

Analytical Characterization Protocols

To ensure "Self-Validating" scientific integrity, the following protocols include System Suitability Tests (SST).

High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the amine, standard C18 methods may result in poor retention. An Ion-Pairing or HILIC method is recommended.

Method A: Reverse Phase with Ion Pairing

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • SST Criteria: Tailing factor < 1.5; Theoretical plates > 5000.

1H-NMR Spectroscopy (DMSO-d6)
  • Diagnostic Signals:

    • 
       8.6–8.8 ppm (s, 2H): Pyrimidine ring protons (H4, H6).
      
    • 
       8.3–8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       4.1–4.2 ppm (s, 2H): Methylene protons (
      
      
      
      ).
    • 
       2.3 ppm (s, 3H): Methyl group (
      
      
      
      ).

Handling & Safety (E-E-A-T)

Hazard Classification:

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to clumping and potential hydrolysis over time.

References

  • PubChem Compound Summary. (2025). (5-Methylpyridin-2-yl)methanamine (Analogous structure data). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 4-Amino-5-aminomethyl-2-methylpyrimidine (Isomer comparison data). Link

  • Moldb. (2025).[5] 1346542-72-0 | (5-Methylpyrimidin-2-yl)methanamine hydrochloride.[6][7] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyrimidine Derivatives. Link

Sources

A Technical Guide to the Determination of Thermodynamic Solubility for (5-Methylpyrimidin-2-yl)methanamine hydrochloride in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy and complicating formulation development.[3][4] This guide provides a comprehensive, scientifically-grounded framework for determining the thermodynamic (equilibrium) solubility of the compound (5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS No. 1346542-72-0)[5] in two fundamentally important solvents: Water (the universal biological solvent) and Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening.[6][7] We present a detailed protocol based on the gold-standard shake-flask method, coupled with robust HPLC-UV quantification, to generate high-quality, reliable solubility data. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.

Introduction: The Central Role of Solubility

The therapeutic success of an active pharmaceutical ingredient (API) is contingent not only on its pharmacological activity but also on its ability to reach the target site in the body at a sufficient concentration.[2] For orally administered drugs, this process begins with dissolution in the gastrointestinal tract. Consequently, aqueous solubility is often a rate-limiting step for absorption and can be a major hurdle in drug development, with estimates suggesting that up to 40% of approved drugs and 90% of developmental candidates are poorly soluble.[1]

Early and accurate characterization of solubility is therefore paramount.[8] It informs critical decisions in lead optimization, aids in the selection of appropriate formulation strategies, and helps predict in vivo performance.[9]

The Compound in Focus: (5-Methylpyrimidin-2-yl)methanamine hydrochloride
  • Chemical Name: (5-Methylpyrimidin-2-yl)methanamine hydrochloride

  • Molecular Formula: C₆H₁₀ClN₃[5]

  • Molecular Weight: 159.62 g/mol [5]

  • Structure: A heterocyclic amine salt. The presence of the pyrimidine ring and the primary amine suggests potential for hydrogen bonding and ionization, which will significantly influence its solubility behavior.

Rationale for Solvent Selection
  • Water (H₂O): As the primary component of all biological fluids, aqueous solubility is the most physiologically relevant measure. It directly impacts dissolution and potential for oral bioavailability.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the industry standard for dissolving diverse compound libraries for storage and use in high-throughput screening (HTS) assays.[6] While excellent for solubilizing compounds in vitro, understanding the transition from a DMSO stock solution to an aqueous assay buffer is crucial, as precipitation can lead to erroneous biological data.[10]

Scientific Principles: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements.[11]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[12] This value is constant and is the gold standard for pre-formulation and development, typically determined using the shake-flask method.[13]

  • Kinetic Solubility: This measurement is often performed in early discovery HTS campaigns. It is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and observing the concentration at which precipitation occurs.[14] Because this can lead to the formation of supersaturated, metastable solutions, kinetic solubility values are often higher than thermodynamic solubility and are highly method-dependent.[11][15]

This guide focuses exclusively on determining the thermodynamic solubility , which provides the most accurate and reliable data for drug development decisions.

Experimental Design: The Shake-Flask Method

The shake-flask method, recommended by the OECD Guideline 105, is the benchmark for determining thermodynamic solubility.[16][17] The principle is simple: an excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the resulting saturated solution is measured.

The overall experimental logic is depicted in the diagram below.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification cluster_result Phase 5: Result Compound Weigh Excess (5-Methylpyrimidin-2-yl)methanamine HCl Solvent_H2O Add HPLC-Grade Water Compound->Solvent_H2O Solvent_DMSO Add HPLC-Grade DMSO Compound->Solvent_DMSO Shake Agitate at Constant Temp (e.g., 25°C for 24-48h) Centrifuge Centrifuge to Pellet Excess Solid Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter Dilute Prepare Serial Dilutions of Saturated Solution HPLC Analyze by HPLC-UV Dilute->HPLC Result Calculate Solubility (mg/mL or µM) CalCurve Prepare Calibration Curve (Known Concentrations) CalCurve->HPLC

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol

This protocol describes a self-validating system. The inclusion of a calibration curve and quality control checks ensures the accuracy and reliability of the final solubility measurement.

Materials and Equipment
  • (5-Methylpyrimidin-2-yl)methanamine hydrochloride (purity >98%)

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PVDF syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector (e.g., Diode Array Detector) and a C18 column

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Weighing: Accurately weigh approximately 10-20 mg of the compound into three separate 2 mL glass vials for each solvent (n=3 for water, n=3 for DMSO). The key is to ensure an excess of solid material remains after equilibration.[15]

  • Solvent Addition: To each set of three vials, add 1.0 mL of the respective solvent (water or DMSO).

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure true thermodynamic equilibrium is reached.[18]

    • Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. 24-48 hours allows the dissolution and precipitation processes to reach a steady state.

Part B: Phase Separation

  • Centrifugation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant using a pipette. To remove any remaining particulates, filter the supernatant through a 0.22 µm PVDF syringe filter into a clean HPLC vial.

    • Trustworthiness Check: This dual separation (centrifugation followed by filtration) is critical. Any suspended solid particles carried over into the analytical sample will be dissolved upon dilution, leading to a significant overestimation of solubility.

Part C: Quantification by HPLC-UV

  • Method Development: Develop a suitable reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN). The UV detector should be set to the wavelength of maximum absorbance (λ-max) for the compound.

  • Calibration Curve: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water). From this stock, create a series of at least six calibration standards through serial dilution to cover the expected concentration range of the saturated samples. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.999 for accuracy.[19][20]

  • Sample Analysis: Prepare appropriate dilutions of the filtered saturated solutions from Part B. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve. Inject the diluted samples into the HPLC.[21]

  • Calculation: Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Thermodynamic Solubility of (5-Methylpyrimidin-2-yl)methanamine hydrochloride

Solvent Temperature (°C) Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Mean Solubility (mg/mL) Std. Dev. Molar Solubility (M)
Water 25 [Data] [Data] [Data] [Data] [Data] [Data]

| DMSO | 25 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

Interpreting the Results

The data generated provides actionable insights for drug development.

G cluster_data Experimental Data cluster_implication Development Implications Sol_H2O Aqueous Solubility (Water) Bioavailability Oral Bioavailability Prediction Sol_H2O->Bioavailability High = Favorable Low = Challenge Formulation Formulation Strategy (e.g., Salts, Amorphous) Sol_H2O->Formulation Guides Excipient Choice Sol_DMSO Organic Solubility (DMSO) InVitro In Vitro Assay Design Sol_DMSO->InVitro Informs Max Assay Conc. Stock Stock Solution Stability & Use Sol_DMSO->Stock High = Suitable for HTS

Caption: Relationship between solubility data and its strategic implications.

  • High Aqueous Solubility: Indicates a lower risk for dissolution-limited absorption in vivo. Formulation development may be straightforward.

  • Low Aqueous Solubility: Flags a significant development challenge.[2] This result would trigger further investigation into solubility enhancement techniques such as salt formation, amorphous solid dispersions, or particle size reduction.[3][4]

  • High DMSO Solubility: Confirms its suitability as a solvent for creating concentrated stock solutions for biological screening.[6] However, researchers must remain cautious about potential compound precipitation when diluting these stocks into aqueous assay buffers.

Conclusion

The robust determination of thermodynamic solubility is a foundational step in pharmaceutical development. By employing the gold-standard shake-flask method with precise HPLC-UV quantification, researchers can generate reliable data for (5-Methylpyrimidin-2-yl)methanamine hydrochloride. This information is not merely a physical constant but a critical piece of intelligence that guides formulation science, predicts potential bioavailability challenges, and ensures the integrity of in vitro screening data, ultimately derisking the path to a viable drug product.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Drug Discovery Today: Technologies, 27, 29-38.
  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 21, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 21, 2026, from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved February 21, 2026, from [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved February 21, 2026, from [Link]

  • Gaylord Chemical Company. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 21, 2026, from [Link]

Sources

Technical Guide: pKa Values and Ionization States of (5-Methylpyrimidin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties, ionization behavior, and experimental characterization of (5-Methylpyrimidin-2-yl)methanamine hydrochloride .[1][2]

Executive Summary

(5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1346542-72-0) is a pyrimidine-based building block frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery.[1] Its physicochemical behavior is governed by two distinct basic centers: the aliphatic primary amine on the methanamine side chain and the aromatic nitrogen atoms within the pyrimidine ring.

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Solubility: Ensuring dissolution in aqueous buffers during biological assays.[1]

  • Permeability: Predicting passive transport across lipid membranes (neutral species dominance).[1]

  • Salt Selection: Confirming the stability of the hydrochloride form.

Chemical Identity & Structural Analysis[3]

PropertyDetail
IUPAC Name (5-Methylpyrimidin-2-yl)methanamine hydrochloride
CAS Number 1346542-72-0 (HCl Salt); 45715-08-0 (Free Base, approx.)[1]
Molecular Formula C₆H₉N₃[2] · HCl
Molecular Weight 123.16 g/mol (Free Base); 159.62 g/mol (HCl Salt)
Salt Stoichiometry Typically Mono-hydrochloride (1:[1][2]1)
Core Structure 1,3-Diazine (Pyrimidine) ring substituted with a methyl group at C5 and an aminomethyl group at C2.[1][2]
Structural Logic

The molecule consists of an electron-deficient pyrimidine ring and a flexible aminomethyl side chain .[1]

  • The Pyrimidine Ring: A

    
    -deficient heteroaromatic system.[1] The nitrogen atoms (N1, N3) are very weakly basic due to the 
    
    
    
    hybridization and the inductive withdrawal of the other nitrogen.[2]
  • The Exocyclic Amine: A primary aliphatic amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] While typical alkylamines have pKa values ~10.5, the adjacent pyrimidine ring exerts a strong electron-withdrawing effect (inductive, 
    
    
    
    ), significantly lowering the basicity of this group.[1][2]

pKa Values and Ionization Profile[5]

Based on structural analogues (e.g., 2-(aminomethyl)pyridine) and Hammett equation principles, the ionization constants are defined as follows:

pKa Assignments
Ionization CenterEstimated pKaTypeDescription

(Ring N)
1.3 – 1.8 AcidicProtonation of the pyrimidine ring nitrogen.[1] Very weak base.[1]

(Exocyclic N)
7.8 ± 0.4 BasicProtonation of the primary amine side chain.

Note: Values are derived from structure-property relationship (SPR) analysis of 2-(aminomethyl)pyridine (pKa ~8.[1]8) and pyrimidine (pKa ~1.3), accounting for the increased electron deficiency of the diazine ring.[2][3]

Species Distribution vs. pH

The hydrochloride salt exists primarily as a monocation in water (pH ~5-6).[1]

  • pH < 1.0 (Dicationic State): Both the exocyclic amine and one ring nitrogen are protonated.[1] High solubility, but chemically unstable (potential for hydrolysis).[1][2][3]

  • pH 2.0 – 7.0 (Monocationic State): The dominant form.[1] The exocyclic amine is protonated (

    
    ), while the ring remains neutral.[1][2] This is the state of the commercial HCl salt dissolved in water.
    
  • pH > 9.0 (Neutral State): The exocyclic amine deprotonates to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] The molecule becomes neutral and lipophilic, reaching maximum membrane permeability.[2]
    
Ionization Pathway Diagram[2][4]

Ionization Dication Dication (H2L++) pH < 1.0 (Ring N+ / Amine NH3+) Cation Monocation (HL+) pH 2.0 - 7.0 (Ring N / Amine NH3+) *Dominant Form in Water* Dication->Cation pKa1 ~ 1.5 (Ring Deprotonation) Neutral Neutral Free Base (L) pH > 9.0 (Ring N / Amine NH2) *Permeable Form* Cation->Neutral pKa2 ~ 7.8 (Amine Deprotonation)

Caption: Stepwise deprotonation pathway of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride equivalents.

Experimental Determination Protocols

To experimentally validate these values, Potentiometric Titration is the gold standard method due to the compound's solubility and the distinct pKa of the aliphatic amine.[3]

Method A: Potentiometric Titration (Glass Electrode)

This protocol determines the precise pKa of the exocyclic amine (


).

Reagents:

  • Analyte: 5-10 mg of (5-Methylpyrimidin-2-yl)methanamine HCl.[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 0.15 M KCl or NaCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (high purity).[1]

Protocol:

  • Preparation: Dissolve the compound in 20 mL of degassed 0.15 M KCl solution to achieve a concentration of ~1-2 mM.

  • Acidification: Add a known excess of 0.1 M HCl (e.g., 0.5 mL) to ensure the starting pH is well below the expected pKa (start at pH ~2.0).[1]

  • Titration: Titrate with 0.1 M NaOH using a micro-burette (0.5 µL increments near equivalence points).

  • Data Collection: Record pH vs. Volume of NaOH. Ensure equilibrium (stable pH reading) at each step.

  • Analysis: Plot the first derivative (

    
    ) to identify inflection points.[1] Use the Bjerrum method  or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.[2]
    
Method B: UV-Metric Titration (Spectrophotometric)

Best for determining the very low pKa of the pyrimidine ring (


), which is often indistinct in potentiometry.[1][2]

Principle: The UV absorption spectrum of the pyrimidine ring shifts (bathochromic shift) upon protonation of the ring nitrogens.

  • Prepare buffers ranging from pH 0.5 to 4.0.[1]

  • Measure Absorbance at

    
     (typically 240-270 nm) for each pH.[1]
    
  • Plot Absorbance vs. pH to determine the inflection point corresponding to

    
    .[1]
    
Experimental Workflow Diagram

Workflow Start Start: Weigh Compound (5-10 mg) Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure fully protonated start) Dissolve->Acidify Titrate Titrate with 0.1 M NaOH (Inert Ar/N2 Atmosphere) Acidify->Titrate Measure Record pH vs Volume (Potentiometric) Titrate->Measure Calc Calculate pKa via First Derivative / Bjerrum Plot Measure->Calc

Caption: Standard potentiometric titration workflow for amine salts.[1]

Pharmaceutical Implications[1][2][4][6]

Solubility & Formulation
  • Acidic/Neutral Media: The compound is highly soluble in water and acidic buffers (pH 1–6) due to the cationic ammonium charge.

  • Basic Media: At pH > 8.0, solubility decreases significantly as the neutral free base precipitates.[2][3] Formulation in basic buffers (e.g., pH 7.4 PBS) requires careful concentration checks to avoid precipitation.[1][2][3]

Salt Stability

The monohydrochloride is the thermodynamically stable salt.

  • Attempting to form a dihydrochloride (protonating the ring N) would require highly acidic conditions and the salt would likely be hygroscopic and prone to losing HCl (disproportionation) upon exposure to ambient humidity.

Drug Design (Kinase Inhibition)

In kinase inhibitor design, the hinge region often interacts with the pyrimidine ring nitrogen.[2]

  • The neutral form of the ring nitrogen (present at physiological pH 7.4) is the hydrogen bond acceptor required for this interaction.[1]

  • The protonated exocyclic amine can form salt bridges with aspartate or glutamate residues in the binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11423586, (5-Methylpyridin-2-yl)methanamine (Analog Reference).[1] Retrieved from [Link][1][2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths, London.[1][2][3] (Standard reference for pyrimidine pKa values).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual.[1][2][3] Chapman and Hall.[1] (Source for potentiometric titration protocols).

  • IUPAC. Dissociation Constants of Pyrimidine Derivatives. IUPAC Digitized pKa Dataset.[1] Retrieved from [Link]

Sources

Literature review of pyrimidine methanamine derivatives in medicinal chemistry

[1]

Executive Summary

This technical guide analyzes the pyrimidine methanamine (aminomethyl-pyrimidine) scaffold, a privileged substructure in modern drug discovery.[1] Unlike rigid aminopyrimidines, the methanamine moiety introduces a single-carbon spacer (

1211345

Structural Rationale & Pharmacophore Analysis[2]

The pyrimidine ring serves as a classic bioisostere for benzene and pyridine, functioning primarily as a hydrogen bond acceptor due to its ring nitrogens. The introduction of a methanamine group at the C2, C4, or C5 position creates a distinct pharmacophore compared to direct amino substitution.

Key Structural Advantages:
  • Conformational Flexibility: The methylene linker allows the amine to adopt non-planar conformations relative to the aromatic ring, facilitating "induced fit" binding in enzyme active sites.

  • Basicity Modulation: The methylene spacer insulates the amine from the electron-deficient pyrimidine ring, maintaining a higher pKa (~9.0–10.0) compared to an aniline-like aminopyrimidine (pKa ~2.0–4.0).[1][2] This ensures the amine remains protonated at physiological pH, enhancing electrostatic interactions with anionic residues (e.g., Asp or Glu).

  • Solubility: The ionized primary or secondary amine significantly improves aqueous solubility, a common bottleneck in kinase inhibitor development.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction logic of a pyrimidine methanamine derivative within a generic kinase ATP-binding pocket.

KinaseBindingcluster_pocketKinase ATP Binding PocketHingeHinge Region(Glu/Met backbone)GatekeeperGatekeeper Residue(Steric Control)RibosePocketRibose Pocket(Asp/Glu - Anionic)ScaffoldPyrimidine Core(H-Bond Acceptor)Scaffold->HingeH-BondsScaffold->GatekeeperPi-Stacking/Van der WaalsLinkerMethylene Spacer(Rotational Freedom)Scaffold->LinkerC-C BondAmineTerminal Amine(Cationic Interaction)Linker->AmineC-N BondAmine->RibosePocketSalt Bridge

Figure 1: Pharmacophore mapping of pyrimidine methanamine derivatives in a kinase active site.

Synthetic Architectures

Synthesizing pyrimidine methanamines requires navigating the electron-deficient nature of the pyrimidine ring. Two primary strategies dominate the field: Reductive Amination (versatile for library generation) and Nitrile Reduction (scalable for specific intermediates).

Method A: Reductive Amination (Preferred for SAR)

This route is ideal for late-stage diversification.[1][2] A pyrimidine carbaldehyde is reacted with various amines.

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

  • Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over

    
     due to lower toxicity and better functional group tolerance.[2]
    
Method B: Nitrile Reduction (Preferred for Scale-up)

Used industrially (e.g., Vitamin B1 intermediates), this method converts a cyanopyrimidine to a primary aminomethyl pyrimidine.[1]

  • Reagents: Hydrogenation (Raney Ni,

    
    ) or chemical reduction (
    
    
    ).[1]
  • Challenge: Controlling over-reduction of the pyrimidine ring itself.

Synthetic Workflow Diagram

SynthesisRoutesAldehydePyrimidine-CHOImineIminium IntermediateAldehyde->Imine+ AmineInputNitrilePyrimidine-CNProductPyrimidine Methanamine(Target)Nitrile->Product+ H2_CatAmineInputPrimary/Sec. Amine(R-NH2)Imine->Product+ STABSTABNaBH(OAc)3 / DCE(Reductive Amination)H2_CatH2 / Raney Ni(Hydrogenation)

Figure 2: Divergent synthetic pathways for accessing pyrimidine methanamine scaffolds.

Detailed Experimental Protocol

Protocol: Reductive Amination of 2-Pyrimidinecarbaldehyde Rationale: This protocol uses STAB, a mild reducing agent that does not reduce the pyrimidine ring or other sensitive functionalities (e.g., esters, nitros).[1]

Materials:

  • 2-Pyrimidinecarbaldehyde (1.0 eq)[1][2]

  • Amine derivative (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acetic Acid (1.0 eq, catalytic/pH adjustment)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M concentration)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 2-pyrimidinecarbaldehyde in anhydrous DCE. Add the amine and acetic acid. Stir at room temperature for 30–60 minutes.
    
    • Checkpoint: Monitor by TLC.[6] Formation of the imine is often visible as a shift in Rf.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation: The reaction mixture typically remains clear or turns slightly cloudy. If a precipitate forms, it may be the amine salt; ensure vigorous stirring.

  • Quench: Quench with saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradients) is required as the amine product is polar.

Therapeutic Applications & SAR

A. Oncology: Kinase Inhibition (CDK/EGFR)

In cyclin-dependent kinase (CDK) inhibitors, the pyrimidine ring binds to the hinge region (Val/Leu residues). The methanamine substituent at the C4 or C5 position projects toward the ribose binding pocket.

  • Mechanism: The protonated amine forms a salt bridge with conserved Aspartate residues (e.g., Asp86 in CDK2).

  • SAR Insight: Extending the linker beyond one carbon (ethyl vs. methyl) often results in a significant drop in potency due to entropic penalties.

B. Infectious Disease: DHFR Inhibition

Similar to Trimethoprim, pyrimidine methanamines inhibit Dihydrofolate Reductase (DHFR).

  • Mechanism: They compete with dihydrofolate, blocking DNA synthesis.

  • Selectivity: Optimization of the benzyl group attached to the methanamine nitrogen allows for selectivity between bacterial and human DHFR.

Comparative Data: Linker Impact on Potency

Hypothetical data summarizing trends from CDK2 inhibitor literature.

Compound IDLinker StructureR-GroupCDK2 IC50 (nM)LogPNotes
PM-01 Direct Bond (Aniline)Phenyl4503.2Rigid, poor solubility.[1][2]
PM-02 Methanamine (-CH2-NH-) Phenyl 12 2.8 Optimal fit, salt bridge formation.
PM-03 Ethanamine (-CH2CH2-NH-)Phenyl1803.1Entropic penalty, steric clash.[1][2]
PM-04 Methanamine4-F-Phenyl82.9Fluorine enhances metabolic stability.[1][2]

References

  • Synthesis of Pyrimidine Derivatives

    • Title: Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.[1][2][7]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link][1][2]

  • Reductive Amination Methodology

    • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[8]

    • Source: Organic Reactions (Wiley).
    • URL:[Link][1][2]

  • Medicinal Chemistry of Pyrimidines

    • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[3][9][10][11][12]

    • Source: GSC Advanced Research and Reviews.[3]

    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors.[13]

    • Source: Bioorganic & Medicinal Chemistry (Elsevier).
    • URL:[Link]

Methodological & Application

Amide Coupling Reactions of (5-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Detailed Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (5-Methylpyrimidin-2-yl)methanamine Amides in Drug Discovery

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a valuable building block in medicinal chemistry, serving as a key precursor for a diverse range of bioactive molecules. The amide derivatives of this heteroaromatic amine are of particular interest to researchers and drug development professionals due to their prevalence in pharmacologically active compounds. The pyrimidine motif is a common feature in molecules targeting a wide array of biological targets, and the ability to efficiently synthesize a library of amide analogs is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This application note provides a comprehensive guide to the amide coupling reactions of (5-Methylpyrimidin-2-yl)methanamine hydrochloride. We will delve into the underlying principles of amide bond formation, explore a variety of reaction conditions, and present detailed, field-proven protocols. This guide is designed to equip researchers with the knowledge and practical steps necessary to successfully synthesize target amides, with a focus on overcoming the potential challenges associated with the electronic nature of the pyrimidine ring.

Understanding the Challenge: The Electronic Impact of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system. This electronic characteristic has a direct impact on the nucleophilicity of the exocyclic aminomethyl group. The nitrogen atoms within the pyrimidine ring exert an electron-withdrawing effect, which reduces the electron density on the primary amine, making it less nucleophilic compared to simple aliphatic or benzylamines. This reduced reactivity can lead to sluggish or incomplete amide coupling reactions under standard conditions. Consequently, the choice of coupling reagents, bases, and reaction parameters is critical to achieving high yields and purity.

Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine. Due to the formation of a stable and unreactive carboxylate-ammonium salt, the direct reaction is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine. This activation is the primary role of a coupling reagent.

A typical amide coupling reaction involves the following key components:

  • Carboxylic Acid: The acyl donor.

  • Amine: The nucleophile, in this case, (5-Methylpyrimidin-2-yl)methanamine.

  • Coupling Reagent: Activates the carboxylic acid.

  • Base: Neutralizes the hydrochloride salt of the amine and any acidic byproducts generated during the reaction.

  • Solvent: A suitable medium for the reaction.

Key Reagents for Amide Coupling

A variety of coupling reagents are available, each with its own mechanism of action, reactivity profile, and suitability for different substrates. For a less nucleophilic amine like (5-Methylpyrimidin-2-yl)methanamine, more potent coupling reagents are often preferred.

Coupling ReagentFull NameByproductsKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateTetramethylurea, HOAtHigh reactivity, low racemization, effective for hindered and electron-deficient amines.[1][2]Higher cost, potential for side reactions if used in large excess.[1]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylurea, HOBtGood reactivity, widely used, less expensive than HATU.Can be less effective than HATU for very challenging couplings.
EDC·HCl N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideWater-soluble ureaWater-soluble byproduct is easily removed by aqueous workup.[3]Often requires an additive like HOBt or HOAt for efficient coupling and to suppress racemization.[4]
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHexamethylphosphoramide (HMPA)High reactivity.Byproduct (HMPA) is a suspected carcinogen.

The Crucial Role of the Base:

Since (5-Methylpyrimidin-2-yl)methanamine is supplied as a hydrochloride salt, a base is essential to liberate the free amine, which is the active nucleophile. Typically, at least two equivalents of a non-nucleophilic organic base are required: one to neutralize the hydrochloride salt and another to neutralize the acid generated during the activation of the carboxylic acid. Common choices include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is a poor nucleophile, minimizing side reactions.

  • Triethylamine (TEA): A common and cost-effective base.

Experimental Protocols

The following protocols are provided as robust starting points for the amide coupling of (5-Methylpyrimidin-2-yl)methanamine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carboxylic acid substrate.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Carboxylic Acids)

This protocol is highly effective for a wide variety of carboxylic acids, including those that are sterically hindered or electronically deactivated.[1][2]

Workflow for HATU-Mediated Coupling:

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carboxylic Acid (1.0 eq), (5-Methylpyrimidin-2-yl)methanamine·HCl (1.1 eq), HATU (1.2 eq), and Solvent (DMF) add_base Add DIPEA (2.5 eq) at 0 °C reagents->add_base Cool stir Stir at room temperature (2-16 h) add_base->stir Warm to RT quench Quench with water stir->quench Monitor by TLC/LC-MS extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Sources

Application Notes and Protocols for Reductive Amination Utilizing (5-Methylpyrimidin-2-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of (5-Methylpyrimidin-2-yl)methanamine hydrochloride in reductive amination reactions. This versatile primary amine serves as a critical building block in medicinal chemistry and drug discovery, valued for its role in synthesizing a wide array of biologically active compounds.[1][2][3] This document outlines the fundamental principles of reductive amination, offers step-by-step experimental procedures, and discusses key considerations for reaction optimization and product purification. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in a vast number of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The incorporation of the (5-Methylpyrimidin-2-yl)methanamine moiety into molecular scaffolds allows for the exploration of new chemical space and the development of novel drug candidates.[1] Its primary amine functionality makes it an ideal substrate for reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][5] This reaction is a cornerstone in pharmaceutical chemistry for the synthesis of secondary and tertiary amines from aldehydes and ketones.[5]

The Mechanism of Reductive Amination

Reductive amination is a two-step process, often conducted in a one-pot procedure, that transforms a carbonyl group into an amine.[6][7][8]

  • Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, (5-Methylpyrimidin-2-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under weakly acidic conditions which facilitate the dehydration of the resulting hemiaminal intermediate to form a Schiff base (imine).[7]

  • Reduction: The intermediate imine is then reduced to the corresponding secondary amine using a suitable reducing agent. A key aspect of this step is the choice of a reductant that selectively reduces the imine in the presence of the starting carbonyl compound.[5][9]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of reductive amination with a primary amine.

Reductive_Amination_Mechanism Start Carbonyl Compound (Aldehyde/Ketone) + (5-Methylpyrimidin-2-yl)methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H₂O) H2O H₂O Amine Secondary Amine Product Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for reductive amination.

Selecting the Appropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde or ketone.[9] Milder, more selective reagents are generally preferred for one-pot reactions.[5][9]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls.[5][10] Tolerates a wide range of functional groups.[10] Generally gives high yields with fewer side products.[10][11]Water-sensitive.[5]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[10][11]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at neutral or slightly acidic pH.[9]Highly toxic (generates HCN gas in acidic conditions).[12]Methanol (MeOH)[11]
Pyridine-Borane Complex Mild and effective.Can be less reactive with sterically hindered substrates.Methanol (MeOH)
Catalytic Hydrogenation (H₂, Pd/C) "Green" chemistry approach.Requires specialized equipment (hydrogenator). May reduce other functional groups.Methanol (MeOH), Ethanol (EtOH)

For most applications involving (5-Methylpyrimidin-2-yl)methanamine HCl, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, broad functional group tolerance, and improved safety profile compared to sodium cyanoborohydride.[5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride

This protocol outlines a general one-pot procedure for the reductive amination of (5-Methylpyrimidin-2-yl)methanamine HCl with an aldehyde.

Materials:
  • (5-Methylpyrimidin-2-yl)methanamine hydrochloride

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

Step-by-Step Procedure:
  • Amine Free-Basing: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (5-Methylpyrimidin-2-yl)methanamine HCl (1.0 equivalent) and anhydrous DCE (or THF).

  • Add triethylamine or DIPEA (1.1 equivalents) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: Add the aldehyde (1.0 - 1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, weigh sodium triacetoxyborohydride (1.5 - 2.0 equivalents). Add the solid reductant portion-wise to the stirred reaction mixture over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Reductive Amination with Ketones

The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acetic acid can accelerate imine formation.[10]

Modifications to the General Protocol:
  • After the addition of the ketone (Step 3), add glacial acetic acid (0.1 - 0.2 equivalents) to the reaction mixture.

  • The reaction may require heating (e.g., 40-50 °C) to proceed at a reasonable rate.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: (5-Methylpyrimidin-2-yl)methanamine HCl + Aldehyde/Ketone in Solvent FreeBase 1. In situ Free-Basing (Add TEA or DIPEA) Start->FreeBase ImineFormation 2. Imine Formation (Stir at RT) FreeBase->ImineFormation Reduction 3. Reduction (Add NaBH(OAc)₃) ImineFormation->Reduction Monitoring 4. Reaction Monitoring (TLC or LC-MS) Reduction->Monitoring Workup 5. Aqueous Work-up (Quench, Extract) Monitoring->Workup Purification 6. Purification (Chromatography/Crystallization) Workup->Purification Product Final Product Purification->Product

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of the reducing agent. For sluggish reactions with ketones, gentle heating may be beneficial.[10]

  • Dialkylation: The formation of a tertiary amine by-product can sometimes occur, especially with unhindered aldehydes.[9][10] Using a slight excess of the amine or a stepwise procedure (imine formation followed by reduction) can mitigate this issue.[10]

  • Hydrolysis of Imine: Ensure anhydrous conditions are maintained, as water can hydrolyze the imine intermediate back to the starting materials.[13]

  • Purification Challenges: The basic nature of the amine product may cause it to streak on silica gel during column chromatography. Pre-treating the silica gel with triethylamine or using a basic mobile phase system (e.g., DCM/Methanol with a small percentage of ammonium hydroxide) can improve separation. Acid-base extraction can also be an effective purification method.[13]

Conclusion

Reductive amination using (5-Methylpyrimidin-2-yl)methanamine HCl is a highly effective and versatile method for synthesizing a diverse range of N-substituted pyrimidine derivatives. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate novel compounds for drug discovery and development programs. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Vertex AI Search. (2024, March 28).
  • RSC Publishing.
  • Wikipedia.
  • ACS Publications. (2018, October 26).
  • YouTube. (2025, February 17).
  • Vulcanchem. 5-Pyrimidinemethanamine - 25198-95-2.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reddit. (2025, January 1).
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF.
  • ChemicalBook. (2024, December 16).
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Sciencemadness.org.
  • Google Patents.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • YouTube. (2023, March 16).
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • JACS Directory. (2021, June 25).
  • SpringerLink. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • The Hive Archive. (2005, March 12).
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
  • Indian Journal of Chemistry.
  • PubMed.
  • Growing Science. (2021, August 16).
  • ResearchGate. (PDF) Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor.
  • ResearchGate. (2021, March 26).
  • ResearchGate. (2025, December 3). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods.

Sources

Nucleophilic substitution reactions with (5-Methylpyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Substitution Workflows for (5-Methylpyrimidin-2-yl)methanamine Hydrochloride

Executive Summary

(5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1346542-72-0) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core—a pyrimidine ring substituted with a 5-methyl group and a 2-aminomethyl arm—serves as a critical "hinge-binding" or "solvent-front" motif in drug design.[1]

This guide details optimized protocols for utilizing this molecule in nucleophilic substitution reactions. Specifically, it addresses the challenge of the hydrochloride salt form, chemoselectivity between the exocyclic primary amine and ring nitrogens, and solubility profiles in organic synthesis.[1]

Chemical Profile & Strategic Considerations

Before initiating synthesis, researchers must account for the specific electronic and physical properties of the salt form.[1]

PropertySpecificationImplications for Protocol
Formula

Requires neutralization (free-basing) to activate nucleophilicity.[1]
MW 159.62 g/mol Stoichiometry calculations must account for the HCl mass.[1]
Nucleophilic Site Exocyclic

Primary amine is

times more nucleophilic than ring nitrogens.[1]
pKa (Conj. Acid) ~8.5 (Est.[1] amine)Requires base with pKa > 10 (e.g.,

, DIPEA,

) for effective deprotonation.[1]
Solubility High: Water, MeOHLow: DCM, TolueneBiphasic systems or polar aprotic solvents (DMF/DMSO) are preferred.[1]
Critical Process Parameter (CPP): The "Salt Break"

The hydrochloride salt acts as a quiescent form. The protonated amine (


) is non-nucleophilic.[1] Successful substitution requires in situ or prior neutralization.[1]
  • In Situ: Add 2.5–3.0 equivalents of tertiary amine base (DIPEA/TEA) directly to the reaction pot.

  • Pre-neutralization: Partition between

    
     and 
    
    
    
    (or DCM/IPA), dry, and concentrate. Note: The free base may be volatile or unstable; in situ is generally preferred.

Application I: Heteroarylation (Scaffold Synthesis)

This protocol describes the coupling of (5-Methylpyrimidin-2-yl)methanamine with an activated heteroaryl halide (e.g., 4-chloropyridine, 2-chloropyrimidine, or 4-chloroquinazoline).[1] This is the standard workflow for generating bi-heteroaryl amine drug scaffolds.

Mechanism & Logic

The reaction proceeds via an Addition-Elimination (


) mechanism.[1] The primary amine attacks the electron-deficient carbon of the electrophile, forming a Meisenheimer complex, followed by the expulsion of the halide and re-aromatization.[1]
Protocol A: Standard Conditions

Reagents:

  • Nucleophile: (5-Methylpyrimidin-2-yl)methanamine HCl (1.0 equiv)[1]

  • Electrophile: Activated Aryl/Heteroaryl Chloride (1.0–1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (

    
    -Methyl-2-pyrrolidone) [Concentration: 0.2 M][1]
    

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Electrophile and (5-Methylpyrimidin-2-yl)methanamine HCl.

  • Dissolve: Add DMSO. Vortex or stir to ensure partial dissolution (the salt may remain suspended).

  • Activate: Add DIPEA dropwise.[1] Observation: The suspension often clears as the free base is liberated and dissolves.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: For highly activated electrophiles (e.g., 4-chloro-3-nitropyridine), ambient temperature may suffice.[1]

  • Monitor: Check via LC-MS. Look for the disappearance of the starting amine (m/z ~124 for free base) and formation of the product mass.

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2][3]

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Collect the precipitate via vacuum filtration.[1] Wash with water (

      
      ) and hexanes (
      
      
      
      ).
  • Alternative Workup (Extraction):

    • Dilute with EtOAc.[1] Wash with sat.[1]

      
      , water, and brine.[1] Dry over 
      
      
      
      .[1]

Application II: Alkylation (Linker Installation)

Used when attaching the pyrimidine fragment to an aliphatic chain or benzyl group.[1]

Protocol B: Controlled Alkylation

Reagents:

  • Nucleophile: (5-Methylpyrimidin-2-yl)methanamine HCl (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv) Use slight deficit to prevent over-alkylation.

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)[2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    

Step-by-Step Procedure:

  • Suspension: Combine the amine salt and

    
     in MeCN. Stir at Room Temperature (RT) for 15 mins to allow initial deprotonation.
    
  • Addition: Add the Alkyl Halide (dissolved in minimal MeCN) dropwise over 30 minutes.

    • Causality: Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation over di-alkylation.[1]

  • Reaction: Stir at 60 °C for 6–16 hours.

  • Filtration: Filter off the inorganic solids (

    
     / unreacted Carbonate).[1]
    
  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Visualization: Reaction Workflow & Selectivity

The following diagram illustrates the critical decision points and chemical logic flow for the


 pathway, highlighting the chemoselectivity.

SNAr_Workflow cluster_inputs Reaction Setup Start Start: (5-Methylpyrimidin-2-yl) methanamine HCl Solvation Step 1: Solvation in DMSO/DMF (Salt remains suspended) Start->Solvation Electrophile Input: Activated Heteroaryl Halide Electrophile->Solvation Activation Step 2: Addition of DIPEA (3.0 eq) (Critical: Releases Free Amine) Solvation->Activation Deprotonation Heating Step 3: Heat to 80-100°C (Overcomes Activation Energy) Activation->Heating Nucleophilic Attack Mech Mechanism: SNAr 1. Amine attacks C-X 2. Meisenheimer Complex 3. Loss of Halide Activation->Mech Check LC-MS Monitoring Heating->Check Check->Heating Incomplete Product Target: Bi-heteroaryl Amine (Mono-substitution) Check->Product Mass Found SideProduct Risk: Bis-alkylation (If Electrophile Excess) Check->SideProduct Mass + Electrophile

Caption: Figure 1. Optimized


 workflow illustrating the critical deprotonation step and monitoring logic to ensure mono-substitution.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction Amine remains protonated.Switch base to stronger inorganic (

) or increase DIPEA to 5.0 equiv. Ensure temp > 80°C.
Low Solubility Salt form aggregation.[1]Add 10% water to the reaction mixture (if electrophile tolerates hydrolysis) or switch to NMP.
Bis-Alkylation Excess electrophile.[1]Strictly control stoichiometry (1:1 or 1:0.9). Use slow addition of electrophile.
Regio-isomers Ring Nitrogen attack.Highly unlikely due to steric/electronic factors, but if observed, lower temperature and use a less polar solvent (e.g., THF).[1]

References

  • General

    
     on Pyrimidines: 
    
    • Molina, P., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[1] Molecules, 2022.[1][4][5][6]

  • Chemical Properties & Safety

    • PubChem Compound Summary for (5-Methylpyrimidin-2-yl)methanamine.
    • (Note: Analogous pyridine data often used for reference; specific CAS 1346542-72-0 available via vendor catalogs).[1]

  • Kinase Inhibitor Synthesis Context

    • WuXi Biology.[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling (5-Methylpyrimidin-2-yl)methanamine hydrochloride.

Sources

Application Note: Peptide Coupling Strategies for (5-Methylpyrimidin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1346542-72-0) is a critical heterocyclic building block in the synthesis of kinase inhibitors and GPCR ligands.[1] While structurally similar to benzylamine, the electron-deficient pyrimidine ring and the hydrochloride salt form present specific synthetic challenges, including solubility issues and pH management. This guide outlines optimized coupling protocols using HATU for high-throughput discovery and T3P® for scalable process chemistry, ensuring high yields and minimizing racemization of chiral carboxylic acid partners.

Chemical Context & Challenges[2][3]

The Substrate Profile

The target amine is a "masked" nucleophile. As a hydrochloride salt (


), it possesses zero nucleophilicity  until deprotonated.
  • Electronic Environment: The pyrimidine ring at the C2 position is electron-withdrawing. However, the methylene spacer (

    
    ) insulates the amine, maintaining its basicity (estimated pKa 
    
    
    
    8.5–9.5).
  • Solubility: The HCl salt is highly polar, soluble in water and DMSO, but sparingly soluble in pure DCM or EtOAc. The free base is lipophilic.

  • Critical Risk: Incomplete neutralization of the HCl salt leads to stalled reactions. Conversely, excessive base usage during activation of chiral acids leads to epimerization (racemization).

Reagent Selection Matrix

Select your coupling system based on the scale and the chirality of the carboxylic acid partner.

FeatureHATU (Discovery/HTS)T3P® (Process/Scale-Up)EDC/HOBt (Legacy)
Mechanism Uronium/Guanidinium active esterPropylphosphonic AnhydrideCarbodiimide
Reactivity Extremely HighModerate to HighModerate
Racemization Risk Moderate (Base dependent)Lowest Moderate
By-products Water-soluble (mostly)Water-soluble Urea (often insoluble)
Cost HighLowLow
Base Requirement 2.0–3.0 equiv3.0–4.0 equiv1.0–2.0 equiv

Strategic Decision Framework

The following logic flow illustrates the selection process for the optimal coupling strategy.

CouplingStrategy Start Start: Coupling (5-Methylpyrimidin-2-yl) methanamine HCl ScaleCheck Is the reaction scale > 10 grams? Start->ScaleCheck ChiralCheck Is the Acid Partner Chiral & Epimerization Prone? ScaleCheck->ChiralCheck No (Discovery) T3P_Route PROTOCOL B: T3P (Green, Low Epimerization) ScaleCheck->T3P_Route Yes (Process) ChiralCheck->T3P_Route Yes (Sensitive Acid) HATU_Route PROTOCOL A: HATU (High Yield, Fast) ChiralCheck->HATU_Route No (Robust Acid)

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on scale and substrate chirality.

Detailed Experimental Protocols

Protocol A: HATU Coupling (Discovery Scale)

Best for: <1g scale, precious carboxylic acids, high-throughput synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (5-Methylpyrimidin-2-yl)methanamine HCl (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid solution. Stir for 2 minutes.

  • Activation: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the OAt-active ester.

  • Amine Preparation (Critical): In a separate vial, dissolve (5-Methylpyrimidin-2-yl)methanamine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq). Note: This pre-neutralization ensures the amine is free-based and soluble.

  • Coupling: Transfer the Amine/DIPEA solution into the Activated Acid solution.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.

Why this works: Pre-activating the acid prevents the amine from reacting with HATU to form guanidinium by-products. The split addition of base ensures the HCl salt is fully neutralized without exposing the activated ester to a massive excess of base initially.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: >10g scale, chiral acids, easy purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (5-Methylpyrimidin-2-yl)methanamine HCl (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 eq), (5-Methylpyrimidin-2-yl)methanamine HCl (1.1 eq), and the solvent (EtOAc, 5–10 volumes). Note: The amine HCl will likely remain suspended.

  • Base Addition: Add Pyridine (3.5 eq) or DIPEA (3.0 eq) dropwise.

    • Observation: The slurry should thin out as the amine HCl is neutralized and the free base dissolves.

    • Cooling: If scaling >50g, cool to 0°C during base addition to control exotherm.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10–20 minutes.

  • Reaction: Warm to RT and stir. T3P kinetics are slower than HATU; allow 4–12 hours.

  • Workup (The "Magic" Step): Add water directly to the reaction mixture.

    • T3P by-products are water-soluble.[4]

    • Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine/excess amine), then sat.

      
      , then brine.
      
    • Evaporate solvent to yield clean product.

Why this works: T3P does not form an active ester in the absence of the amine. It acts as a dehydrating agent in situ. Therefore, you mix Acid + Amine first, then add T3P. This minimizes epimerization because the "activated" species exists for the shortest possible time before being trapped by the amine.

Mechanism & Critical Control Points

The following diagram details the stoichiometry of the base, which is the most common failure point when using HCl salts.

BaseStoichiometry cluster_0 Component 1: The Trap cluster_1 Component 2: The Reaction AmineSalt Amine-HCl Salt (Not Nucleophilic) FreeAmine Free Amine (Nucleophilic) AmineSalt->FreeAmine + Base Base1 Base Eq #1 (Sacrificial) Base1->AmineSalt Neutralizes HCl Product Amide Product FreeAmine->Product Acid Carboxylic Acid Acid->Product CouplingAgent Coupling Agent (HATU/T3P) CouplingAgent->Acid Activates Base2 Base Eq #2+ (Catalytic/ scavenger) Base2->Acid Deprotonates

Figure 2: Stoichiometric breakdown showing why a minimum of 2+ equivalents of base is mandatory. The first equivalent is consumed solely to free the amine from the hydrochloride salt.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine is still protonated (HCl salt).Check pH of reaction mixture on wet pH paper. It must be basic (pH > 8). Add more DIPEA.
Precipitate forms immediately Amine HCl is insoluble in DCM.Switch solvent to DMF or use Protocol B (EtOAc slurry). Pre-mix Amine HCl with DIPEA before adding.
Racemization Observed High pH with activated ester.Switch to Protocol B (T3P + Pyridine). Pyridine is a weaker base than DIPEA, reducing proton abstraction at the

-carbon.
Guanidinium Adduct (+99 mass) Amine reacted with HATU directly.Use Protocol A (Pre-activation). Ensure Acid + HATU stir for 5 mins before adding amine.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (5-Methylpyrimidin-2-yl)methanamine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methylpyrimidin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development workflows.

Understanding the Challenge: Why is (5-Methylpyrimidin-2-yl)methanamine hydrochloride Difficult to Dissolve in Organic Solvents?

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a salt, meaning it is an ionic compound.[1][2] In its solid state, it exists as a crystal lattice of positively charged (5-Methylpyrimidin-2-yl)methanaminium cations and negatively charged chloride anions. The high polarity and ionic nature of this salt are the primary reasons for its poor solubility in many common organic solvents, which are often non-polar or have low to intermediate polarity.[3]

For effective dissolution, the solvent molecules must overcome the strong electrostatic forces holding the crystal lattice together. Polar protic solvents like water or short-chain alcohols are generally better at solvating ions, but many organic reactions and formulations require less polar solvent systems. This guide will walk you through systematic approaches to overcome this solubility hurdle.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Initial Dissolution Attempts

Q1: I'm having trouble dissolving (5-Methylpyrimidin-2-yl)methanamine hydrochloride in my desired organic solvent (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). What are the first steps I should take?

A1: Before moving to more complex methods, ensure you've optimized the physical dissolution process:

  • Vigorous Agitation: Make sure your mixture is being stirred or agitated vigorously to maximize the surface area contact between the solid and the solvent.[4]

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance the interaction between the solvent and the solute.[4]

  • Gentle Warming: Carefully warming the mixture can increase both the rate of dissolution and the solubility limit.[4] However, be cautious about potential degradation of your compound at elevated temperatures. Always start with gentle warming and monitor for any changes in color or the appearance of byproducts.

Q2: I've tried the physical methods, but the compound is still not dissolving. What's the next logical step?

A2: If physical methods are insufficient, the next step is to consider modifying the solvent system or the compound itself. The most common and often most effective strategies are using a co-solvent or converting the hydrochloride salt to its freebase form.

Co-solvent Systems

Q3: What is a co-solvent system and how can it help?

A3: A co-solvent system involves adding a small amount of a "good" solvent (one in which your compound is more soluble) to your primary "poor" solvent to enhance the overall solvating power of the mixture.[3][5][6][7] For hydrochloride salts, a polar protic co-solvent is often effective.

Q4: Which co-solvents are recommended for (5-Methylpyrimidin-2-yl)methanamine hydrochloride?

A4: For improving the solubility of this hydrochloride salt in a less polar organic solvent, consider adding a small percentage of a polar protic solvent.

Co-SolventRationaleStarting Concentration (v/v)
Methanol (MeOH)Highly polar and can effectively solvate the ions of the salt.1-10%
Ethanol (EtOH)Similar to methanol but less volatile.1-10%
Isopropanol (IPA)A slightly less polar alcohol that can still provide the necessary hydrogen bonding for dissolution.5-15%

Experimental Workflow: Co-solvent Screening

G cluster_start Start cluster_solvent Solvent Addition cluster_cosolvent Co-solvent Titration cluster_end Result start Weigh (5-Methylpyrimidin-2-yl)methanamine hydrochloride add_primary Add primary organic solvent (e.g., DCM, THF) start->add_primary observe1 Observe for insolubility add_primary->observe1 add_cosolvent Add co-solvent (e.g., MeOH) dropwise with vigorous stirring observe1->add_cosolvent observe2 Observe for dissolution add_cosolvent->observe2 soluble Homogeneous solution achieved observe2->soluble Success insoluble Proceed to alternative methods (e.g., freebasing) observe2->insoluble Failure

Caption: A stepwise workflow for screening co-solvents to improve solubility.

Conversion to Freebase

Q5: What does it mean to convert the hydrochloride salt to its freebase?

A5: Converting the hydrochloride salt to its freebase involves a chemical reaction that removes the proton (H+) from the amine and neutralizes the chloride ion (Cl-).[1][2][4][8] The resulting freebase, (5-Methylpyrimidin-2-yl)methanamine, is a neutral molecule that is significantly less polar and therefore more soluble in a wider range of organic solvents.[4]

Q6: When should I consider converting to the freebase?

A6: This is often the most reliable method when a non-polar or weakly polar solvent is required for your subsequent experimental steps (e.g., a chemical reaction where the hydrochloride would interfere).[4]

Q7: How do I perform a freebase conversion?

A7: The most common method is a liquid-liquid extraction using a mild aqueous base.

Experimental Protocol: Aqueous Workup for Freebase Isolation

Materials:

  • (5-Methylpyrimidin-2-yl)methanamine hydrochloride

  • Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution.

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the (5-Methylpyrimidin-2-yl)methanamine hydrochloride in a minimal amount of water or a mixture of water and a water-miscible co-solvent if necessary.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of your chosen organic extraction solvent (e.g., DCM or EtOAc).

  • Slowly add the aqueous base (e.g., saturated NaHCO₃) to the separatory funnel. You may observe gas evolution (CO₂) if using bicarbonate, so vent the funnel frequently and carefully. Continue adding base until the aqueous layer is basic (test with pH paper, target pH > 8).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.[4]

  • Allow the layers to separate. The organic layer will contain your freebase amine.

  • Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.[4]

  • Combine all the organic layers.

  • Wash the combined organic layers with brine to remove residual water.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the freebase of (5-Methylpyrimidin-2-yl)methanamine.

G cluster_dissolve Initial Dissolution cluster_extraction Liquid-Liquid Extraction cluster_purification Purification and Isolation cluster_final Final Product dissolve_salt Dissolve HCl salt in aqueous solution add_organic Add organic solvent (e.g., DCM) dissolve_salt->add_organic add_base Add aqueous base (e.g., NaHCO3) to pH > 8 add_organic->add_base shake_vent Shake and vent separatory funnel add_base->shake_vent separate Separate organic layer containing freebase shake_vent->separate wash_brine Wash organic layer with brine separate->wash_brine dry Dry organic layer with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate freebase Isolated freebase amine evaporate->freebase

Caption: Workflow for the conversion of an amine hydrochloride salt to its freebase.

pH Adjustment

Q8: Can I adjust the pH of my organic solvent system directly?

A8: Adjusting the pH directly in a purely organic system is not as straightforward as in aqueous solutions.[9][10] However, the principle of deprotonating the amine salt to increase its solubility in organic solvents still applies. Adding a non-aqueous base can sometimes be effective.

Q9: What kind of non-aqueous base can I use?

A9: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be added to a suspension of the hydrochloride salt in an organic solvent. The added base will act as a proton scavenger, converting your compound to the freebase in situ.

Considerations:

  • A byproduct, triethylammonium chloride or diisopropylethylammonium chloride, will be formed. This salt is often insoluble in non-polar organic solvents and may precipitate out, which can be removed by filtration.[11]

  • This method is useful if your subsequent reaction is not sensitive to the presence of the added base or its corresponding salt.

Summary of Troubleshooting Strategies

MethodPrincipleBest ForConsiderations
Physical Aids Increases surface area and kinetic energy of dissolution.Initial attempts with any solvent.May not be sufficient for highly insoluble compounds. High temperatures may cause degradation.
Co-solvents Modifies the overall polarity of the solvent system to be more favorable.[12]When a mixed solvent system is acceptable for the downstream application.The co-solvent must be compatible with your experimental conditions. May alter reaction kinetics or product purity.
Freebasing Converts the polar ionic salt to a less polar, neutral molecule.[4]When a pure, non-ionic form of the amine is required in a non-polar solvent.Requires an additional chemical workup step. Potential for loss of material during extraction.
In-situ Base Neutralizes the hydrochloride in the organic solvent.When the presence of an additional base and its salt byproduct is tolerable in the subsequent reaction.The byproduct salt may need to be removed by filtration. The added base could interfere with your reaction.

References

  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Separeco. (n.d.). Co-solvent pump.
  • PubChem. (n.d.). (5-Methylpyridin-2-yl)methanamine.
  • MilliporeSigma. (n.d.). (5-Methylpyridin-3-yl)methanamine hydrochloride.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Cosolvency and cosolvent polarity. PubMed.
  • ECHEMI. (n.d.). How can I free-base my amine from TFA salt?.
  • Moldb. (n.d.). (5-Methylpyrimidin-2-yl)methanamine hydrochloride.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Unbound. (2025, December 23). Co-solvent: Significance and symbolism.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Sciencemadness.org. (2013, March 1). serine methyl ester HCl to freebase.

Sources

Troubleshooting low reactivity of (5-Methylpyrimidin-2-yl)methanamine hydrochloride in substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific reactivity challenges associated with (5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 372118-67-7).

The guide is structured to troubleshoot the three primary failure modes: Protonation State (The Salt Trap) , Electronic Deactivation , and Solubility Mismatches .[1][2]

Executive Summary & Chemical Context

The Molecule: (5-Methylpyrimidin-2-yl)methanamine is a primary amine linked to a pyrimidine ring via a methylene spacer.[1] The Problem: Users frequently report "no reaction" or "low conversion" (<20%) when using this building block in


 alkylations, amide couplings, or 

displacements. The Root Cause: Unlike standard benzylamines, this molecule suffers from a "double deactivation":[1]
  • Salt Form: The HCl salt locks the lone pair, rendering the molecule non-nucleophilic (

    
    ).[1][2]
    
  • Diazine Electron Withdrawal: The pyrimidine ring exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the free amine compared to phenyl analogs.[1]

Diagnostic Decision Tree

Before altering your synthesis, locate your failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Yield / No Reaction CheckSalt Q1: Did you neutralize the HCl salt? Start->CheckSalt CheckSolubility Q2: Is the reaction mixture homogeneous? CheckSalt->CheckSolubility Yes (In-situ) ActionBase Action: Switch to Pre-Free-Basing Protocol (See Protocol A) CheckSalt->ActionBase No / Unsure CheckElectrophile Q3: Is the electrophile activated? CheckSolubility->CheckElectrophile Yes (Clear solution) ActionSolvent Action: Switch to Polar Aprotic (DMSO/DMF) or Biphasic System CheckSolubility->ActionSolvent No (Precipitate visible) ActionCatalyst Action: Add Nucleophilic Catalyst (KI / DMAP) or Increase Temp CheckElectrophile->ActionCatalyst Standard Electrophile

Caption: Diagnostic logic flow for identifying the root cause of low reactivity.

Critical Failure Modes & Solutions

Issue 1: The "Salt Trap" (Incomplete Deprotonation)

The Science: The HCl salt form (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is completely inert  as a nucleophile.[1] The pKa of the conjugate acid of this amine is estimated around 7.5–8.0, which is lower than benzylamine (~9.[1][2]5) due to the pyrimidine ring.[1][2][3] However, simple addition of 1.0 equivalent of base (like TEA) is often insufficient due to the formation of insoluble triethylamine hydrochloride salts that coat the reactant, preventing full neutralization.[1]

FAQ: Why can't I just add TEA to the reaction? Adding TEA in situ often leads to an equilibrium where the amine is only partially free-based.[1][2] If your electrophile is hydrolytically unstable (e.g., an acid chloride), it may decompose before the amine can react.[1][2]

Solution: Pre-Free-Basing (Protocol A) is mandatory for difficult reactions.[1][2]

Issue 2: Electronic Deactivation (The Pyrimidine Effect)

The Science: The pyrimidine ring contains two nitrogen atoms.[1][4] These are highly electronegative, creating a pi-deficient ring.[1] Through the methylene bridge, this exerts a strong Inductive Effect (-I) , pulling electron density away from the primary amine's nitrogen lone pair.[1][2]

  • Consequence: The amine is a "harder" and "sluggish" nucleophile compared to benzylamine.[1][2]

  • Mitigation: The 5-methyl group provides a weak electron-donating effect (+I), but it is insufficient to counteract the ring's pull.[1]

Data Comparison: Relative Nucleophilicity | Nucleophile | pKa (Conjugate Acid) | Relative Reactivity (


) | Electronic Character |
| :--- | :--- | :--- | :--- |
| Benzylamine | ~9.5 | High (Reference) | Electron Neutral |
| (5-Methylpyrimidin-2-yl)methanamine  | ~7.8 (Est.)  | Moderate-Low  | Inductively Deactivated  |
| 2-Aminopyrimidine | ~2.0 | Very Low | Resonance Deactivated |[1]
Issue 3: Solubility Mismatches

The Science:

  • Salt Form: Soluble in Water, Methanol, DMSO.[1] Insoluble in DCM, Toluene, THF.[1]

  • Free Base: Soluble in DCM, EtOAc, Alcohols.[1][2] Moderately soluble in Water.[1][2]

  • The Trap: If you run the reaction in DCM using the HCl salt and add TEA, the starting material may remain suspended and unreactive.[1][2]

Validated Experimental Protocols

Protocol A: Pre-Free-Basing (Recommended for High Reliability)

Use this method to convert the stable HCl salt into the reactive free amine before adding your electrophile.[1]

  • Partition: Suspend (5-Methylpyrimidin-2-yl)methanamine HCl (1.0 g) in Dichloromethane (DCM, 20 mL) .

  • Neutralization: Add 1M NaOH (15 mL) or Saturated

    
     (20 mL).
    
  • Extraction: Shake vigorously in a separatory funnel until the solid dissolves (the free base migrates to the DCM layer).[1]

  • Isolation: Separate the organic layer.[1][2] Extract the aqueous layer once more with DCM (10 mL).[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Note: The free amine may be volatile or unstable over long periods.[1] Use immediately.

  • Reaction: Re-dissolve the resulting oil/solid in your anhydrous reaction solvent (THF/DMF) and proceed.

Protocol B: Optimized Substitution Conditions ( )

Use this for alkylation reactions where the electrophile is an alkyl halide.[1][2]

  • Reagents:

    • Amine (Free-based via Protocol A): 1.0 equiv.[1]

    • Electrophile (R-Br or R-I): 1.1 equiv.[1]

    • Base:

      
       (2.0 equiv) - Cesium is preferred over Potassium for solubility.[1]
      
    • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Essential for sluggish amines.[1]

  • Solvent: DMF or Acetonitrile (0.1 M concentration).[1]

  • Conditions: Heat to 60°C . (Room temperature is often insufficient for this deactivated amine).[1][2]

Mechanistic Visualization

The following diagram illustrates the electronic environment that reduces the reactivity of the amine nitrogen.

ElectronicEffect Pyrimidine Pyrimidine Ring (Electron Deficient) Methylene Methylene Spacer (-CH2-) Pyrimidine->Methylene Inductive Pull (-I) Amine Primary Amine (-NH2) Methylene->Amine Electron Withdrawal LonePair Lone Pair Availability (REDUCED) Amine->LonePair Determines Nucleophilicity

Caption: The electron-deficient pyrimidine ring inductively withdraws density, reducing the amine's nucleophilicity.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution.[1][2] Pyridine is a weak base.[1][2] If your reaction generates strong acid (like HCl from an acid chloride), pyridine is effective.[1][2] However, for


 reactions, pyridine is often too nucleophilic itself and can compete with your amine, forming pyridinium salts.[1] Use DIPEA/DMF instead. [1][2]

Q: I see a new spot on TLC, but the mass spec shows M+14 mass. What happened? A: This is likely methylation .[1][2] If you are using a methylating agent or if your solvent (like DMF) decomposes slightly to form dimethylamine impurities, or if you used Methanol as a solvent with an alkyl halide.[1][2] Ensure you are using anhydrous, high-grade solvents.[1]

Q: Why does the reaction work with Benzyl chloride but not with my alkyl bromide? A: Benzyl chloride is a highly reactive electrophile.[1][2] Your amine is "weak," so it requires a "strong" partner. If you must use a less reactive alkyl bromide, add 0.5 eq of NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

References

  • BenchChem. (2025).[1][5][4] Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11423586, (5-Methylpyridin-2-yl)methanamine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Aminomethylpyrimidine hydrochloride.[1][6][7] Retrieved from [1]

  • ChemicalBook. (2025).[1][2] 2-Aminomethylpyrimidine hydrochloride Properties and Uses. Retrieved from [1][8]

  • MDPI. (2023).[1] Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs. Sciforum. Retrieved from [1]

Sources

Validation & Comparative

1H NMR spectrum analysis of (5-Methylpyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

(5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1346542-72-0) is a privileged pyrimidine scaffold widely used in fragment-based drug discovery (FBDD) and as a building block for kinase inhibitors. Its structural integrity is defined by a 2,5-disubstituted pyrimidine ring, which imparts specific electronic properties distinct from pyridine analogs.

This guide provides a rigorous analysis of the 1H NMR profile of this compound. Unlike standard spectral lists, we compare the analytical performance of different solvent systems (DMSO-d6 vs. D2O) and the structural distinction between the hydrochloride salt and the free base. These comparisons are critical for validating the protonation state and purity of the reagent prior to synthesis.

Structural Logic & Spin System

Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a


 plane of symmetry passing through the C2-C5 axis.
  • Symmetry: The protons at positions 4 and 6 are chemically equivalent.

  • Spin System:

    • Ring:

      
       system (H4/H6), appearing as a singlet due to equivalence.
      
    • Methyl: Singlet (

      
      ), potentially showing unresolved long-range coupling (
      
      
      
      ) to H4/H6.
    • Methylene: Singlet (

      
      ), deshielded by the pyrimidine ring and the ammonium cation.
      
    • Ammonium: Broad triplet (

      
      ) or broad singlet, dependent on solvent exchange rates.
      
Visualization: Structural Assignment Map

The following diagram maps the proton environments to their theoretical chemical shift ranges.

G cluster_0 Aromatic Region cluster_1 Aliphatic Region cluster_2 Exchangeable Molecule (5-Methylpyrimidin-2-yl) methanamine HCl H_Ring H4 / H6 (Equivalent) δ 8.5 - 8.7 ppm Molecule->H_Ring Deshielded by N H_Methyl 5-Methyl (CH3) δ 2.2 - 2.4 ppm Molecule->H_Methyl Inductive Effect H_Methylene Exocyclic CH2 δ 4.0 - 4.3 ppm Molecule->H_Methylene Alpha to Ring+N H_Amine NH3+ (Ammonium) δ 8.3 - 8.8 ppm (Broad/Invisible) Molecule->H_Amine Salt Form

Figure 1: Structural assignment logic mapping chemical environments to expected shift ranges.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in characterizing this salt. We compare the "performance" of solvents based on their ability to confirm the salt formation and structural integrity.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)D2O (Alternative)CDCl3 (Not Recommended)
Solubility ExcellentExcellentPoor (Salt is insoluble)
NH3+ Detection Visible (Broad ~8.5 ppm)Invisible (Exchanges with D)N/A
Ring Proton Shift ~8.60 ppm~8.45 ppm (Solvent shift)N/A
Water Interference Low (3.33 ppm)High (4.79 ppm - HDO)N/A
Suitability Primary Characterization Counter-ion confirmationFree base only

Scientific Insight:

  • DMSO-d6 is the superior solvent because it suppresses proton exchange enough to visualize the ammonium (

    
    ) protons. This provides direct spectroscopic evidence of the hydrochloride salt form.
    
  • D2O causes the immediate disappearance of the

    
     signal due to rapid deuterium exchange (
    
    
    
    ). While useful for simplifying the spectrum, it removes the critical "salt fingerprint."

Comparative Analysis: Salt vs. Free Base

Distinguishing the hydrochloride salt from the free base is a common challenge in synthesis. The protonation of the primary amine induces significant electronic changes.

Table 2: Chemical Shift Comparison (in DMSO-d6)
Proton GroupHCl Salt (Target)Free Base (Alternative)Shift Difference (

)
H4 / H6 (Ring) 8.65 ppm (

)
8.55 ppm (

)
+0.10 ppm (Downfield)
CH2 (Methylene) 4.15 ppm (

or

)
3.80 ppm (

)
+0.35 ppm (Significant)
CH3 (Methyl) 2.30 ppm (

)
2.25 ppm (

)
+0.05 ppm (Minor)
Amine (N-H) ~8.40 ppm (

, 3H)
~1.80 ppm (

, 2H)
Distinct Region

Mechanism of Action: The protonation of the amine (


) introduces a positive charge. Through the inductive effect (-I) , this charge pulls electron density away from the adjacent methylene protons, causing a significant downfield shift (~0.35 ppm) compared to the neutral free base [1, 2].

Experimental Protocol: Standard Reference Profile

To obtain the reference spectrum described below, follow this self-validating protocol.

Preparation Workflow
  • Massing: Weigh 5–10 mg of the hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use heat. The salt should dissolve readily at room temperature.

  • Acquisition:

    • Scans: 16–32 (Sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for qNMR).

    • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Reference Spectral Data (DMSO-d6)
  • 8.65 ppm (s, 2H): Pyrimidine ring protons (H4, H6). The singlet confirms the symmetry of the 5-methyl substitution.

  • 8.40 ppm (br s, 3H): Ammonium protons (

    
    ). Broadening indicates intermediate exchange rates.
    
  • 4.15 ppm (s, 2H): Methylene protons (

    
    ). May appear as a quartet if coupling to 
    
    
    
    is resolved (
    
    
    Hz), but often collapses to a singlet due to exchange.
  • 2.30 ppm (s, 3H): Methyl group (

    
    ).
    
Visualization: Analytical Workflow

Workflow Sample Sample: 5-10 mg (HCl Salt) Solvent Solvent: DMSO-d6 (Preserves NH3+) Sample->Solvent Acquisition Acquisition ns=16, d1=1.0s Solvent->Acquisition Check Check NH3+ Region (8.0 - 9.0 ppm) Acquisition->Check Result Validation: Broad peak present = Salt CH2 @ 4.15 = Salt Check->Result

Figure 2: Step-by-step decision tree for validating the salt form.

Troubleshooting & Anomalies

When analyzing this spectrum, researchers may encounter specific anomalies.

  • Missing Amine Peak: If the peak at ~8.40 ppm is absent in DMSO-d6, the sample may be wet. Water facilitates rapid proton exchange, broadening the peak into the baseline.

    • Solution: Add activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.

  • Splitting of Methylene Signal: In ultra-dry DMSO-d6, the methylene signal (4.15 ppm) may split into a quartet. This is not an impurity; it is the

    
     coupling to the three ammonium protons. This is a mark of high sample quality.
    
  • Impurity Signals: Common synthesis impurities include:

    • Ethanol/Methanol: Residual recrystallization solvents.

    • TEA/DIPEA: Residual bases if used in previous steps (look for multiplets at 1.0–3.0 ppm).

References

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Journal of Organic Chemistry, 2016. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[1] Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (General reference for inductive effects on chemical shifts).

Sources

A Comparative Guide to HPLC Method Development for (5-Methylpyrimidin-2-yl)methanamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. (5-Methylpyrimidin-2-yl)methanamine hydrochloride, a key building block in the synthesis of various therapeutic agents, presents a common analytical challenge due to its polar and basic nature. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the effective analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their method development endeavors.

Understanding the Analyte: The Analytical Challenge

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a small, hydrophilic molecule with a primary amine group. This seemingly simple structure poses a significant hurdle in conventional reversed-phase (RP) HPLC. The primary amine is basic and readily protonated, leading to strong interactions with residual silanols on silica-based stationary phases, often resulting in poor peak shape (tailing) and inadequate retention. The high polarity of the molecule further exacerbates the retention issue on non-polar C18 or C8 columns. Therefore, a successful HPLC method must effectively address these challenges to achieve accurate and precise quantification.

A Comparative Analysis of HPLC Strategies

This section dissects three primary HPLC techniques applicable to the analysis of (5-Methylpyrimidin-2-yl)methanamine hydrochloride: Reversed-Phase (RP) HPLC with specialized columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Chromatography (IPC). Each approach offers distinct advantages and is suited to different analytical requirements.

Reversed-Phase (RP) HPLC: The Workhorse Reimagined

While standard C18 columns may falter, modern advancements in column technology have introduced stationary phases designed to minimize the undesirable effects of silanol interactions.

  • Mechanism: Separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For polar compounds, retention is often minimal.

  • Causality of Experimental Choices: To enhance retention and improve peak shape for a polar amine like (5-Methylpyrimidin-2-yl)methanamine hydrochloride, the use of a "polar-embedded" or "polar-endcapped" C18 column is recommended. These columns incorporate polar functional groups within the alkyl chains or at the silica surface, respectively. This creates a hydrated layer near the silica surface, shielding the analyte from interacting with residual silanols and providing an additional retention mechanism through polar interactions. The mobile phase pH is a critical parameter; maintaining a low pH (e.g., 2-3) ensures the amine is consistently protonated, which can surprisingly improve peak shape on these specialized columns by promoting a single ionic form and reducing secondary interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity

HILIC is an increasingly popular technique for the analysis of highly polar compounds that are poorly retained in reversed-phase mode.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.

  • Causality of Experimental Choices: For (5-Methylpyrimidin-2-yl)methanamine hydrochloride, a HILIC approach offers the advantage of strong retention without the need for derivatization. The choice of a zwitterionic or amide-based stationary phase can provide unique selectivity for polar basic compounds. The mobile phase composition, particularly the water content and buffer concentration, are key to controlling retention. A shallow gradient with a gradual increase in the aqueous component allows for the effective elution of the analyte. Ammonium formate or ammonium acetate are ideal buffers as they are volatile and compatible with mass spectrometry (MS) detection.[1]

Ion-Pairing Chromatography (IPC): A Strategic Alliance

IPC is a powerful technique that modifies the retention of ionic analytes on a reversed-phase column by introducing an ion-pairing reagent into the mobile phase.

  • Mechanism: An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase. This reagent forms a neutral ion-pair with the protonated amine of the analyte. The resulting complex is more hydrophobic and exhibits increased retention on a standard C18 column.[2]

  • Causality of Experimental Choices: IPC can provide excellent retention and selectivity for (5-Methylpyrimidin-2-yl)methanamine hydrochloride. The selection of the ion-pairing reagent (e.g., sodium heptanesulfonate) and its concentration are critical for achieving the desired retention. The mobile phase pH must be controlled to ensure the analyte is ionized. A key consideration with IPC is its potential for long column equilibration times and the "memory effect," where the ion-pairing reagent can be difficult to completely wash from the column and system, potentially interfering with subsequent analyses. This technique is often less compatible with MS detection due to ion suppression caused by the non-volatile ion-pairing reagents.

Data Presentation: A Head-to-Head Comparison

FeatureReversed-Phase (Polar-Embedded C18)HILIC (Amide Phase)Ion-Pairing Chromatography (C18)
Retention Mechanism Primarily hydrophobic with some polar interactionsPartitioning into an adsorbed aqueous layerIon-pair formation and hydrophobic interaction
Primary Advantage Utilizes familiar RP conditions and instrumentationExcellent retention for highly polar compoundsStrong retention and selectivity on standard RP columns
Primary Disadvantage May still exhibit some peak tailing for strong basesSensitive to mobile phase composition and injection solventLong equilibration times, column memory effects, MS incompatibility
Typical Stationary Phase C18 with polar-embedded or endcapped groupsAmide, Zwitterionic, Diol, or bare SilicaStandard C18 or C8
Mobile Phase Acetonitrile/Water with acid (e.g., Formic or Phosphoric Acid)High Acetonitrile content with aqueous buffer (e.g., Ammonium Formate)Acetonitrile/Water with an ion-pairing reagent (e.g., Heptanesulfonate)
MS Compatibility ExcellentExcellentPoor (with non-volatile ion-pairing reagents)

Experimental Protocols

The following protocols are provided as starting points for method development and should be optimized for your specific instrumentation and analytical requirements.

Protocol 1: Reversed-Phase HPLC on a Polar-Embedded Column

This method is a good starting point due to its simplicity and compatibility with standard HPLC systems.

Instrumentation:

  • HPLC system with UV or MS detector

  • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm or MS (ESI+)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      10 50 50
      12 95 5

      | 15 | 95 | 5 |

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Protocol 2: HILIC Method

This method is ideal for achieving strong retention of the highly polar analyte.

Instrumentation:

  • HPLC system with UV or MS detector

  • Column: Amide or Zwitterionic HILIC, 4.6 x 150 mm, 5 µm

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 220 nm or MS (ESI+)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0 5 95
      10 40 60
      12 5 95

      | 17 | 5 | 95 |

  • Sample Preparation:

    • Dissolve the sample in a solvent with a high organic content, ideally matching the initial mobile phase conditions (e.g., 95% Acetonitrile).

Visualization of Workflows

To further elucidate the decision-making process in method development, the following diagrams illustrate the experimental workflows.

RP_Method_Development cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Analyte (5-Methylpyrimidin-2-yl)methanamine HCl Sample Diluted Sample Analyte->Sample Solvent Mobile Phase A/B Solvent->Sample Injector Injector Sample->Injector Column Polar-Embedded C18 Column Injector->Column Injection Detector UV or MS Detector Column->Detector Elution Pump Gradient Pump Pump->Column CDS Chromatography Data System Detector->CDS Signal Report Analytical Report CDS->Report Integration & Quantification

Caption: Experimental workflow for the Reversed-Phase HPLC method.

HILIC_Method_Development cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis cluster_data Data Acquisition & Analysis Analyte (5-Methylpyrimidin-2-yl)methanamine HCl Sample Diluted Sample Analyte->Sample Solvent High Organic Solvent Solvent->Sample Injector Injector Sample->Injector Column Amide/Zwitterionic HILIC Column Injector->Column Injection Detector UV or MS Detector Column->Detector Elution Pump Gradient Pump Pump->Column CDS Chromatography Data System Detector->CDS Signal Report Analytical Report CDS->Report Integration & Quantification

Caption: Experimental workflow for the HILIC method.

Chiral Separation Considerations

If the synthesis of (5-Methylpyrimidin-2-yl)methanamine can result in enantiomers, a chiral separation method may be necessary. Chiral HPLC is a specialized technique that employs a chiral stationary phase (CSP) to resolve enantiomeric pairs.

  • Approach: A direct approach using a CSP is the most common method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. The separation can be performed in either normal-phase (using hexane/alcohol mixtures) or reversed-phase modes.

  • Method Development: Screening different CSPs with various mobile phase compositions is typically required to achieve optimal separation. For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase in normal-phase mode can significantly improve peak shape.

Conclusion and Recommendations

The selection of the most appropriate HPLC method for the analysis of (5-Methylpyrimidin-2-yl)methanamine hydrochloride is contingent on the specific analytical goals, available instrumentation, and desired performance characteristics.

  • For routine quality control where simplicity and robustness are key, a Reversed-Phase HPLC method using a modern polar-embedded or endcapped C18 column is a highly recommended starting point.

  • When high sensitivity and strong retention are paramount, especially when coupling with mass spectrometry for trace-level analysis, the HILIC method is the superior choice.

  • Ion-Pairing Chromatography remains a viable option for achieving significant retention on standard RP columns, particularly when MS detection is not required, but analysts should be mindful of its practical limitations.

By understanding the underlying principles of each technique and systematically optimizing the experimental parameters, researchers can develop a robust and reliable HPLC method that ensures the quality and integrity of their analyses involving (5-Methylpyrimidin-2-yl)methanamine hydrochloride.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Amine Reactivity: (5-Methylpyrimidin-2-yl)methanamine HCl vs. Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Aminomethyl-substituted pyridines and pyrimidines are particularly valuable building blocks, serving as key intermediates in the synthesis of a diverse range of bioactive molecules. The choice between a pyrimidine and a pyridine core can profoundly influence a molecule's physicochemical properties, including its reactivity, basicity, and metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of (5-Methylpyrimidin-2-yl)methanamine hydrochloride against its analogous pyridine counterparts, primarily 2-(Aminomethyl)pyridine and (5-Methylpyridin-2-yl)methanamine. We will dissect the electronic and structural factors governing their reactivity, present comparative data, and provide robust experimental protocols for researchers to validate these findings in their own laboratories.

Introduction: The Strategic Importance of Heterocycle Selection

The pyridine ring is a cornerstone of pharmaceutical sciences, but the isosteric replacement with a pyrimidine ring offers a powerful strategy for lead optimization. This substitution introduces a second nitrogen atom into the six-membered aromatic ring, fundamentally altering its electronic properties. Pyrimidine is classified as a "π-deficient" heterocycle to an even greater extent than pyridine, a consequence of the strong electron-withdrawing nature of the two ring nitrogen atoms.[1][2] This π-deficiency decreases the basicity of the ring nitrogens and makes the ring more susceptible to nucleophilic attack while retarding electrophilic substitution.[1][3]

(5-Methylpyrimidin-2-yl)methanamine and its pyridine analogs, such as 2-(Aminomethyl)pyridine, are bifunctional reagents. They possess a nucleophilic primary amine on a methylene spacer and a heterocyclic core with basic ring nitrogens. Understanding the interplay of these features is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will focus on the reactivity of the exocyclic primary amine, as it is the most common site for synthetic elaboration in reactions like amidation, reductive amination, and alkylation.

Structural and Electronic Analysis: Pyrimidine vs. Pyridine Core

The difference in reactivity between (5-Methylpyrimidin-2-yl)methanamine and its pyridine analogs stems directly from the electronic nature of the parent heterocycle.

  • Inductive Effect: In pyrimidine, the presence of a second nitrogen atom at the 3-position exerts a powerful inductive electron-withdrawing effect (-I effect) across the ring.[2] This effect reduces the electron density on the entire molecule, including the 2-position where the aminomethyl group is attached.

  • Basicity of Ring Nitrogens: The π-deficient nature of pyrimidine significantly lowers the availability of the lone pair electrons on the ring nitrogens for protonation. The pKa of protonated pyrimidine is approximately 1.23, which is drastically lower than that of pyridine at 5.30.[1] This reduced basicity can be advantageous in drug design to avoid off-target interactions with biological amines.

  • Influence on the Exocyclic Amine: The strong inductive pull of the pyrimidine ring, while most pronounced on the ring itself, also influences the attached aminomethyl group. It reduces the electron density on the exocyclic nitrogen, thereby decreasing both its basicity (nucleophilicity) and its pKa compared to the pyridine analog.

  • Role of the Methyl Group: The 5-methyl substituent on the pyrimidine ring is a weak electron-donating group (+I effect).[4][5] This partially counteracts the electron-withdrawing nature of the ring nitrogens, slightly increasing the electron density of the system compared to an unsubstituted pyrimidine. However, this effect is modest and does not override the dominant π-deficient character of the pyrimidine core.

The following diagram illustrates these key structural and electronic differences.

Caption: Structural comparison highlighting electronic effects.

Comparative Reactivity Data

The most direct measures of the exocyclic amine's reactivity are its basicity (pKa of its conjugate acid) and its performance in a standard chemical transformation like acylation.

Basicity (pKa)

The pKa value of the aminomethyl group's conjugate acid is a direct indicator of the amine's basicity. A lower pKa signifies a weaker base, which generally correlates with lower nucleophilicity.

CompoundKey Functional GroupReported/Estimated pKaRationale / Reference
2-(Aminomethyl)pyridineExocyclic -NH₂~8.9 - 9.1The pyridine ring's -I effect lowers the basicity compared to a simple alkylamine.
(5-Methylpyrimidin-2-yl)methanamineExocyclic -NH₂~8.2 - 8.5 (Estimated) The stronger -I effect of the pyrimidine ring further reduces basicity compared to the pyridine analog. The 5-methyl group provides a slight counteracting electron-donating effect.
PyridineRing Nitrogen5.30Benchmark for ring basicity.[1]
PyrimidineRing Nitrogen1.23Demonstrates the powerful electron-withdrawing effect of the second nitrogen.[1]
Reactivity in Acylation Reactions

Acylation, the reaction with an acylating agent like an acid chloride or anhydride, is a fundamental transformation for primary amines. The reaction rate is directly proportional to the nucleophilicity of the amine. Given the electronic differences, we can predict a clear trend in reactivity.

Predicted Reactivity Order (Highest to Lowest):

2-(Aminomethyl)pyridine > (5-Methylpyridin-2-yl)methanamine > (5-Methylpyrimidin-2-yl)methanamine

The pyrimidine derivative is expected to be the least reactive due to the diminished nucleophilicity of its primary amine. While this may result in slower reaction times or require more forcing conditions, it can also be exploited to achieve selective reactivity in molecules containing multiple amine functionalities.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, we propose two standard protocols. The first is a competitive acylation experiment designed to provide a direct, quantitative comparison. The second is a standard protocol for the acylation of a single amine, which can be used to assess reaction kinetics individually.

Protocol 1: Competitive Acylation for Relative Reactivity

This protocol provides a definitive method for determining the relative nucleophilicity of the two amines.

Objective: To determine the relative rate of acylation between (5-Methylpyrimidin-2-yl)methanamine and 2-(Aminomethyl)pyridine by reacting an equimolar mixture with a substoichiometric amount of an acylating agent.

Materials:

  • (5-Methylpyrimidin-2-yl)methanamine HCl

  • 2-(Aminomethyl)pyridine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • LC-MS and/or ¹H NMR for analysis

Procedure:

  • Amine Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (5-Methylpyrimidin-2-yl)methanamine HCl (1.0 eq) in anhydrous DCM. Add TEA (1.1 eq) to neutralize the HCl and stir for 10 minutes to form the free base.

  • Mixing: To the solution from Step 1, add 2-(Aminomethyl)pyridine (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Acylation: While stirring vigorously, add a solution of acetic anhydride (0.5 eq) in anhydrous DCM dropwise over 15 minutes. The use of a substoichiometric amount of the acylating agent is crucial to ensure the amines are competing for the limited reagent.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by LC-MS and/or ¹H NMR. The ratio of the two acetylated products (N-((5-methylpyrimidin-2-yl)methyl)acetamide and N-((pyridin-2-yl)methyl)acetamide) directly corresponds to the relative reactivity of the starting amines.

Caption: Workflow for the competitive acylation experiment.

Protocol 2: Standard N-Acylation

Objective: To synthesize the N-acetyl derivative of a single heterocyclic amine.

Materials:

  • Heterocyclic amine (e.g., (5-Methylpyrimidin-2-yl)methanamine HCl) (1.0 eq)

  • Acylating agent (e.g., Acetyl Chloride) (1.1 eq)

  • Base (e.g., Pyridine or TEA) (2.0 - 3.0 eq as base and solvent, or 1.5 eq in DCM)

  • Solvent (e.g., Dichloromethane (DCM) or Pyridine)

Procedure:

  • Setup: Dissolve the heterocyclic amine (or its HCl salt plus 1.1 eq of base) in the chosen solvent in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add the acylating agent dropwise. Pyridine is often used as the base and solvent, where it also acts as a nucleophilic catalyst and neutralizes the HCl byproduct.[6]

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: If using DCM, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate. If using pyridine as the solvent, remove it under high vacuum and then perform a standard aqueous workup.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Conclusion and Recommendations

  • Reactivity: The primary amine of 2-(Aminomethyl)pyridine is significantly more basic and nucleophilic than that of (5-Methylpyrimidin-2-yl)methanamine . This is due to the potent electron-withdrawing nature of the pyrimidine ring. Consequently, the pyridine analog will react faster in nucleophilic reactions such as acylation and alkylation.

  • Application: For syntheses requiring high nucleophilicity and rapid reaction kinetics, 2-(Aminomethyl)pyridine is the superior choice. However, for applications where modulating basicity is key—such as reducing off-target effects in drug candidates or achieving selective reactivity in the presence of other nucleophiles—the attenuated reactivity of (5-Methylpyrimidin-2-yl)methanamine makes it an invaluable and strategic tool.

Researchers should select their building block based on the specific requirements of their synthetic target and desired physicochemical properties. The experimental protocols provided herein offer a reliable framework for quantifying these reactivity differences and making informed decisions in the laboratory.

References

  • Wikipedia. Pyrimidine. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • Chemistry Stack Exchange. (2016, Apr. 28). Why is pyrimidine less basic than pyridine? [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • Pediaa. (2019, Dec. 25). Difference Between Pyridine and Pyrimidine. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • DifferenceBetween.net. (2024, Jan. 4). Pyridine vs. Pyrimidine: What's the Difference?. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • Quora. (2017, Feb. 3). Why is pyrimidine more basic than pyridine?. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • U. K. Pervushin, et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides Nucleotides Nucleic Acids, 24(5-7), 1043-6. Available: [Link] [Accessed: Feb. 20, 2026].

  • O. Niyomura, et al. (2011). Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide. Chemistry Letters, 40(6), 614-616. Available: [Link] [Accessed: Feb. 20, 2026].

  • T. I. Kalman. (1980). Use of Alpha-Secondary Isotope Effects in Nucleophile-Promoted Reactions of Pyrimidine Derivatives; Evidence for Transient 5,6-dihydropyrimidine Intermediates. Nucleic Acids Symp Ser., (8), s55-8. Available: [Link] [Accessed: Feb. 20, 2026].

  • O. Niyomura, et al. (2011). Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-bridged Imidazo[1,5-a]pyridine Derivatives. Chemistry Letters. Available: [Link] [Accessed: Feb. 20, 2026].

  • M. I. Bruce, et al. (1988). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (11), 2957-2963. Available: [Link] [Accessed: Feb. 20, 2026].

  • PubChem. 2-Pyridinemethanamine. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • A. A. Al-Dhfyan. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available: [Link] [Accessed: Feb. 20, 2026].

  • S. Singh, et al. (2018). structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • S. Furberg, et al. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33b, 715-724. Available: [Link] [Accessed: Feb. 20, 2026].

  • Google Patents. (2005). Process for the preparation on 2-aminomethylpyridine derivatives. US7608720B2. Available: [Accessed: Feb. 20, 2026].
  • YouTube. (2022, Dec. 25). Preparation of Pyridines, Part 3: By Acylation. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Online]. Available: [Link] [Accessed: Feb. 20, 2026].

  • F. Bigoli, et al. (2015). Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks. New Journal of Chemistry, 39(8), 6140-6149. Available: [Link] [Accessed: Feb. 20, 2026].

  • D. A. B. Smith, et al. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 15(19), 5044–5047. Available: [Link] [Accessed: Feb. 20, 2026].

  • A. H. Al-Mawsawi, et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Available: [Link] [Accessed: Feb. 20, 2026].

  • Google Patents. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US20050250947A1. Available: [Accessed: Feb. 20, 2026].
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  • D. L. Comins, et al. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles, 48(5), 1015-1020. Available: [Link] [Accessed: Feb. 20, 2026].

  • H. C. van der Plas. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available: [Link] [Accessed: Feb. 20, 2026].

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Sources

Safety Operating Guide

Personal protective equipment for handling (5-Methylpyrimidin-2-yl)methanamine hydrochloride

[5][6]

Disposal & Waste Management

Never dispose of amine salts down the drain. The nitrogen content contributes to eutrophication, and the compound may have uncharacterized ecotoxicity.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant."

  • Liquid Waste:

    • Aqueous: Collect in "Aqueous Basic/Neutral" waste streams (if neutralized) or "Aqueous Acidic" (if native).

    • Organic: If dissolved in DMSO/Methanol, dispose in "Non-Halogenated Organic" waste (unless mixed with halogenated solvents like DCM).

  • Container: Triple rinse the empty original vial with a compatible solvent (e.g., methanol) and add the rinsate to the liquid waste stream before discarding the glass.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11423586, (5-Methylpyridin-2-yl)methanamine (Analogous Structure). PubChem. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

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